molecular formula C13H21NO4 B602374 Deterenol acetate CAS No. 1644449-83-1

Deterenol acetate

Cat. No.: B602374
CAS No.: 1644449-83-1
M. Wt: 255.314
InChI Key:
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Scientific Research Applications

Deterenol acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.

    Biology: The compound is studied for its effects on beta-adrenoceptors and its potential use in modulating biological pathways.

    Medicine: this compound is investigated for its therapeutic potential in treating conditions like glaucoma due to its hypotensive effects.

    Industry: It is used in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other compounds.

Safety and Hazards

Deterenol acetate has not been approved for use in humans in the United States . It has been linked to reports of adverse events, including nausea, vomiting, sweating, agitation, palpitations, chest pain, and cardiac arrest . In case of fire, hazardous decomposition products such as carbon oxides (CO, CO2), nitrogen oxides (NOx) may be produced .

Mechanism of Action

Target of Action

Deterenol acetate primarily targets the beta-adrenoceptors . Beta-adrenoceptors are a class of G-protein coupled receptors that are targets of the hormone adrenaline and noradrenaline. They play a crucial role in the regulation of heart function, smooth muscle relaxation, and energy metabolism.

Result of Action

The activation of beta-adrenoceptors by this compound can lead to a variety of physiological effects. It has been reported to be an effective nonmydriatic and nonmiotic hypotensive agent, which can be used in antiglaucoma treatment . The use of deterenol may cause adverse events, including nausea, vomiting, sweating, agitation, palpitations, chest pain, and cardiac arrest .

Biochemical Analysis

Biochemical Properties

It is known to be a salt of Deterenol , which is a nonmydriatic and nonmiotic hypotensive agent with intraocular pressure effects similar to epinephrine bitartrate

Cellular Effects

Deterenol acetate has been found in weight loss or sports supplements . Its use in humans has not been approved in the United States due to reports of adverse events, including nausea, vomiting, sweating, agitation, palpitations, chest pain, and cardiac arrest

Molecular Mechanism

It is known to be a salt of Deterenol

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. It has been found in weight loss or sports supplements , suggesting that it may have some long-term effects on cellular function

Metabolic Pathways

It is known to be a salt of Deterenol , suggesting that it may interact with enzymes or cofactors and have effects on metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of deterenol acetate typically involves the acetylation of deterenol. The reaction conditions often include the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete acetylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale acetylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: The compound can be reduced to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetate group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Comparison with Similar Compounds

    Epinephrine: Both compounds are beta-adrenoceptor agonists, but epinephrine has a broader range of physiological effects.

    Isoproterenol: Similar to deterenol acetate, isoproterenol is a beta-adrenoceptor agonist but is more commonly used in the treatment of bradycardia and heart block.

    Norepinephrine: While norepinephrine also targets adrenergic receptors, it primarily acts on alpha receptors and has different therapeutic applications.

Uniqueness: this compound is unique in its specific application as a nonmydriatic and nonmiotic hypotensive agent, making it particularly useful in the treatment of glaucoma without causing pupil dilation or constriction .

Properties

IUPAC Name

acetic acid;4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2.C2H4O2/c1-8(2)12-7-11(14)9-3-5-10(13)6-4-9;1-2(3)4/h3-6,8,11-14H,7H2,1-2H3;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQAISLPMVAAADT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C1=CC=C(C=C1)O)O.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1644449-83-1
Record name Deterenol acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1644449831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DETERENOL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLO5PSU8OW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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